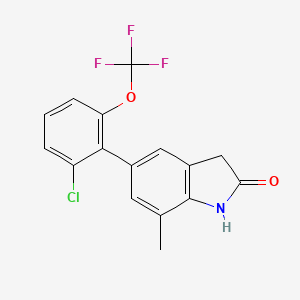
(5R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is a modified amino acid derivative used in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a protective group for the amino function in amino acid synthesis. The compound contains isoleucine (Ile) and threonine (Thr) residues, with a Psi(Me,Me)pro modification, which is a pseudo-proline derivative. This modification is used to enhance the solubility and stability of peptides during synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of isoleucine is protected with the Fmoc group using in the presence of a base such as .
Coupling Reaction: The protected isoleucine is then coupled with threonine using a coupling reagent like and .
Psi(Me,Me)pro Modification: The threonine residue is modified to the pseudo-proline derivative using appropriate reagents and conditions.
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is carried out using automated peptide synthesizers. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, and the Fmoc group is removed using piperidine in dimethylformamide (DMF) . The process involves repeated cycles of coupling and deprotection until the desired peptide is obtained.
化学反応の分析
Types of Reactions
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or .
Oxidation: Reagents like or .
Reduction: Reagents like or .
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence and modifications. The Fmoc group is removed to expose the free amino group for further coupling reactions.
科学的研究の応用
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: has several scientific research applications:
Peptide Synthesis: Used in the synthesis of peptides and proteins for research and therapeutic purposes.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the fabrication of bio-inspired materials with unique properties.
Biological Studies: Used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
作用機序
The mechanism of action of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH involves the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the activated ester. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions. The Psi(Me,Me)pro modification enhances the solubility and stability of the peptide, facilitating its synthesis and purification.
類似化合物との比較
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: can be compared with other Fmoc-protected amino acids and pseudo-proline derivatives:
Fmoc-Ile-Thr-OH: Lacks the modification, making it less soluble and stable during synthesis.
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH: Contains valine instead of isoleucine, which may affect the peptide’s properties and interactions.
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: Contains leucine instead of isoleucine, leading to differences in hydrophobicity and peptide folding.
The uniqueness of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH lies in its specific combination of amino acids and the Psi(Me,Me)pro modification, which enhances its solubility and stability, making it a valuable tool in peptide synthesis and research.
特性
分子式 |
C28H34N2O6 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
(5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24?/m0/s1 |
InChIキー |
VZNSFSVZJYPRMN-SJLVKXLISA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1C([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
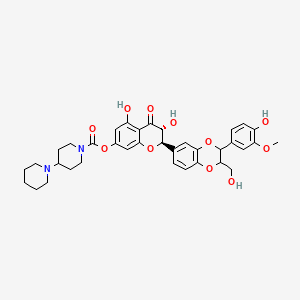
![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)

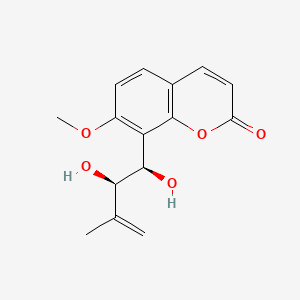
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
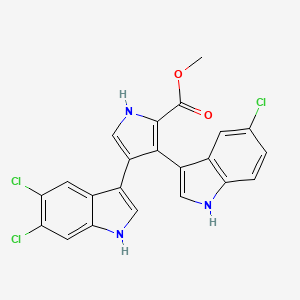

![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
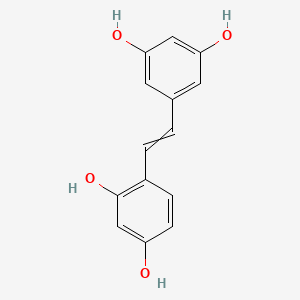
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
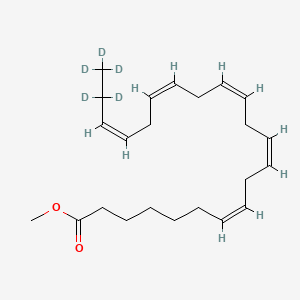
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
